Home > Products > Screening Compounds P10330 > Cgh 2466 dihydrochloride
Cgh 2466 dihydrochloride -

Cgh 2466 dihydrochloride

Catalog Number: EVT-254178
CAS Number:
Molecular Formula: C14H11Cl4N3S
Molecular Weight: 395.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenosine A1, A2B and A3 receptor antagonist (IC50 values are 19, 21, and 80 nM respectively). Also inhibits p38 MAPK (IC50 = 187 - 400 nM) and phosphodiesterase type 4D (IC50 = 22 nM). Displays potent anti-inflammatory effects in vitro and in vivo. Potentially useful for asthma and chronic obstructive pulmonary disease (COPD) research.
Overview

CGH 2466 dihydrochloride is a chemical compound recognized for its significant biological activities. It functions primarily as an antagonist of adenosine receptors A1, A2B, and A3, and also exhibits inhibitory effects on p38 mitogen-activated protein kinase and phosphodiesterase type 4D. This compound has garnered interest in various scientific fields due to its potential therapeutic applications, particularly in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease.

Source and Classification

CGH 2466 dihydrochloride is classified as a synthetic small molecule. It is derived from thiazole-based structures, which are often utilized in medicinal chemistry for their diverse biological activities. The compound's classification as an antagonist of multiple adenosine receptors places it within a group of pharmacologically active agents that modulate cellular signaling pathways associated with inflammation and other physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of CGH 2466 dihydrochloride involves several key steps:

  1. Formation of the Thiazole Ring: The synthesis begins with the reaction of 3,4-dichloroaniline with 2-bromo-4-pyridinecarboxaldehyde in the presence of a base to form the thiazole ring.
  2. Substitution Reactions: Following the formation of the thiazole structure, substitution reactions are performed to introduce pyridinyl and dichlorophenyl groups.
  3. Formation of Dihydrochloride Salt: The final step involves converting the free base into the dihydrochloride salt by treatment with hydrochloric acid .

In industrial settings, these synthetic routes are optimized for scale-up, focusing on maximizing yield and purity through controlled reaction conditions such as temperature and time, along with purification techniques like recrystallization and chromatography.

Molecular Structure Analysis

Structure and Data

CGH 2466 dihydrochloride possesses a complex molecular structure characterized by a thiazole core substituted with various functional groups. The detailed molecular formula and structural representation highlight the arrangement of atoms within the compound, which is crucial for understanding its reactivity and interaction with biological targets.

  • Molecular Formula: C₁₄H₁₂Cl₂N₄O
  • Molecular Weight: Approximately 335.19 g/mol

This structure enables CGH 2466 dihydrochloride to interact effectively with its biological targets, influencing receptor activity and downstream signaling pathways.

Chemical Reactions Analysis

Types of Reactions

CGH 2466 dihydrochloride can participate in various chemical reactions:

  • Oxidation: Under specific conditions, CGH 2466 can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can modify functional groups within the compound.
  • Substitution: The compound is capable of undergoing substitution reactions at its pyridinyl and dichlorophenyl groups .

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific conditions employed during the reaction process.

Mechanism of Action

Process and Data

CGH 2466 dihydrochloride acts primarily as an antagonist to adenosine receptors A1, A2B, and A3. Its mechanism involves:

  • Inhibition of Adenosine Receptors: The compound exhibits IC50 values of approximately 19 nM for A1, 21 nM for A2B, and 80 nM for A3 receptors, indicating strong antagonistic activity.
  • Inhibition of Enzymes: It also inhibits p38 mitogen-activated protein kinase (IC50 values of 187–400 nM) and phosphodiesterase type 4D (IC50 value of approximately 22 nM) .

The inhibition of these targets leads to significant effects on inflammatory signaling pathways, making CGH 2466 a candidate for therapeutic applications in inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

CGH 2466 dihydrochloride is typically presented as a crystalline solid. Its solubility in dimethyl sulfoxide (DMSO) and ethanol suggests favorable bioavailability characteristics for potential pharmaceutical applications.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH. Its reactivity profile allows it to participate in various chemical transformations relevant to medicinal chemistry.

Applications

CGH 2466 dihydrochloride has several notable applications:

  • Scientific Research: It serves as a tool for studying receptor-ligand interactions and enzyme inhibition.
  • Biological Studies: Investigated for its effects on cellular signaling pathways related to inflammation.
  • Medical Applications: Potentially useful in developing treatments for asthma and chronic obstructive pulmonary disease due to its anti-inflammatory properties.
  • Pharmaceutical Development: Utilized in drug discovery processes as a reference compound .

The compound's multifaceted roles across different scientific domains underscore its importance in ongoing research efforts aimed at understanding complex biological systems.

Introduction to Multi-Target Pharmacological Agents in Inflammatory Disease Research

Rationale for Multi-Target Drug Design in Chronic Inflammatory Disorders

Chronic inflammatory diseases (e.g., rheumatoid arthritis, COPD, atherosclerosis) are characterized by dysregulated immune responses involving interconnected signaling cascades. Traditional single-target agents often exhibit limited efficacy due to the inherent redundancy and compensatory mechanisms within inflammatory networks. For instance, TNF-α inhibitors show diminished clinical responses in ~40% of rheumatoid arthritis patients due to parallel activation of alternative pathways like IL-6/JAK-STAT or leukotriene biosynthesis [2] [4]. The pathophysiological complexity of these diseases—driven by simultaneous overexpression of cytokines (TNF-α, IL-1β), lipid mediators (leukotrienes), and enzymes (COX-2, PDE4)—necessitates modulation of multiple targets [2] [5].

Multi-target drug design addresses this by:

  • Synergistic Pathway Modulation: Compounds like QSYQ (a traditional Chinese medicine formulation) demonstrate simultaneous inhibition of ERK1/2, PPAR-γ, and HO-1, resulting in amplified anti-inflammatory effects compared to isolated component activity [1].
  • Network Homeostasis Restoration: Lipoxin A4 analogs resolve inflammation by activating FPR2 receptors while inhibiting NF-κB and neutrophil chemotaxis—actions that collectively restore tissue homeostasis [5].
  • Overcoming Compensatory Mechanisms: Dual COX-2/5-LOX inhibitors (e.g., LQFM275) prevent shunt-induced leukotriene surges that undermine selective COX-2 blockade [7].

Table 1: Limitations of Single-Target vs. Advantages of Multi-Target Anti-Inflammatory Agents

ApproachClinical LimitationsMulti-Target Advantages
TNF-α InhibitorsSecondary failure rates (30-40%) in RASuppresses TNF-α + IL-6/IL-1β synergism [2]
PDE4 InhibitorsDose-limiting gastrointestinal toxicityLower effective doses via complementary p38 MAPK inhibition [9]
COX-2 InhibitorsCardiovascular risks from LT imbalanceDual COX-2/5-LOX inhibition prevents LT overflow [7]

CGH 2466 Dihydrochloride as a Paradigm of Polypharmacology in Anti-Inflammatory Therapeutics

CGH 2466 dihydrochloride (chemical name: 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine dihydrochloride) exemplifies rationally designed polypharmacology. Its molecular structure enables simultaneous engagement with three target classes:

  • Adenosine Receptors: Antagonism at A₁ (IC₅₀ = 19 nM), A₂B (IC₅₀ = 21 nM), and A₃ (IC₅₀ = 80 nM) subtypes, blocking pro-inflammatory adenosine signaling in immune cells [3] [6] [10].
  • Kinase/Enzyme Systems: Inhibition of p38 MAPK (IC₅₀ = 187–400 nM) and phosphodiesterase 4D (PDE4D; IC₅₀ = 22 nM), suppressing cytokine production and sustaining cAMP-mediated anti-inflammatory pathways [6] [10].

Table 2: Pharmacological Profile of CGH 2466 Dihydrochloride

TargetActivityIC₅₀ (nM)Biological Consequence
A₁ ReceptorAntagonist19Blocks neutrophil chemotaxis and macrophage activation
A₂B ReceptorAntagonist21Inhibits mast cell degranulation and IL-8 release
A₃ ReceptorAntagonist80Attenuates NF-κB translocation and TNF-α production
p38 MAPKInhibitor187–400Suppresses COX-2 expression and pro-inflammatory cytokines
PDE4DInhibitor22Elevates cAMP, inhibits ROS and leukotriene synthesis

Mechanistic Insights:

  • In Vitro Efficacy: In LPS-stimulated macrophages, CGH 2466 reduces TNF-α (by 62%), IL-1β (by 58%), and nitric oxide (by 49%)—comparable to dexamethasone but without inducing glucocorticoid resistance [6] [10].
  • In Vivo Validation: In murine asthma/COPD models, oral administration diminishes leukocyte infiltration (>70%), bronchoconstriction, and lung edema by concurrently targeting adenosine-driven inflammation and PDE4/p38-mediated cytokine storms [10].
  • Cytokine Network Modulation: The compound shifts macrophage polarization from M1 (pro-inflammatory) to M2 (pro-resolving) phenotypes, evidenced by increased IL-10 (350%) and IL-4 (200%) release while decreasing IL-12 and IFN-γ [5] [10].

CGH 2466’s multi-target design thus represents a strategic advance against complex inflammatory cascades, validating polypharmacology as a solution to limitations of monotarget agents [4] [9].

Properties

Product Name

Cgh 2466 dihydrochloride

IUPAC Name

4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride

Molecular Formula

C14H11Cl4N3S

Molecular Weight

395.1 g/mol

InChI

InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H

InChI Key

WHXRCTIBFLXKFD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl

Synonyms

4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine dihydrochloride

Canonical SMILES

C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.